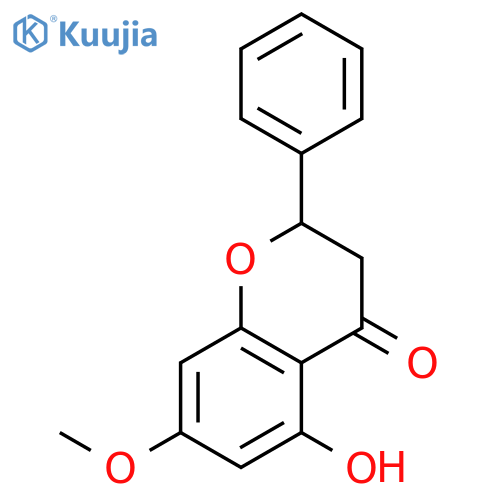Cas no 75291-74-6 ((±)-Pinostrobin)

(±)-Pinostrobin structure
商品名:(±)-Pinostrobin
(±)-Pinostrobin 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-
- 7-METHOXYFLAVANONE
- (+/-)-phoracantholid I
- (+/-)-Phoracantholide
- (+/-)-phoracantholide I
- (+/-)-pinostrobin
- 10-Methyl-2-oxecanone
- 10-Methyloxacyclodecan-2-one
- 10-methyl-oxecan-2-one
- 2-Oxecanone, 10-methyl-
- 2-Oxecanone, 10-methyl-, (.+-.)-
- 5-hydroxy-6-methoxyflavanone (pinostrobin)
- 5-hydroxy-7-methoxy-2-p
- AC1LBYTY
- AG-J-08296
- CTK1J7068
- dl-phoracantholide I
- phoracantholide I
- phorocantholide I
- (RS)-2,3-Dihydro-5-hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one
- BCP09997
- Chloroformic acidN-amyl ester
- FT-0620476
- (S)-2,3-Dihydro-5-hydroxy-7-methoxy-2-phenyl-4-benzopyrone
- AKOS016009493
- ()-Pinostrobin
- 5-hydroxy-7-methoxy-2-phenylchroman-4-one
- LMPK12140216
- ( inverted exclamation markA)-Pinostrobin
- FT-0632188
- ORJDDOBAOGKRJV-UHFFFAOYSA-N
- 5-Hydroxy-7-methoxyflavanone
- CHEMBL210800
- NS00074278
- (2R)-5-hydroxy-7-methoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one
- (+/-)-Pinostrobin, >=99.0% (TLC)
- SCHEMBL1485747
- Pinostrobin
- 480-37-5
- 5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one
- MFCD00017481
- 75291-74-6
- 2,3-Dihydro-5-hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one
- DB-051500
- (±)-Pinostrobin
-
- MDL: MFCD00017481
- インチ: InChI=1S/C16H14O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-8,14,17H,9H2,1H3
- InChIKey: ORJDDOBAOGKRJV-UHFFFAOYSA-N
- ほほえんだ: COC1=CC(=C2C(=O)CC(C3=CC=CC=C3)OC2=C1)O
計算された属性
- せいみつぶんしりょう: 270.08922
- どういたいしつりょう: 270.089
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 350
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8A^2
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- 密度みつど: 1.284
- ふってん: 494.9°Cat760mmHg
- フラッシュポイント: 188.8°C
- 屈折率: 1.612
- PSA: 55.76
- LogP: 3.10730
(±)-Pinostrobin セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26
-
危険物標識:

- リスク用語:R36/37/38
- セキュリティ用語:S26;S36
(±)-Pinostrobin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01802-25mg |
4H-1-Benzopyran-4-one,2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl- |
75291-74-6 | ≥99.0% (TLC) | 25mg |
¥4088.0 | 2024-07-19 | |
| TRC | P947650-25mg |
(±)-Pinostrobin |
75291-74-6 | 25mg |
$ 102.00 | 2023-09-06 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01802-5mg |
4H-1-Benzopyran-4-one,2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl- |
75291-74-6 | ≥99.0% (TLC) | 5mg |
¥2448.0 | 2024-07-19 | |
| TRC | P947650-10mg |
(±)-Pinostrobin |
75291-74-6 | 10mg |
$ 57.00 | 2023-09-06 | ||
| TRC | P947650-50mg |
(±)-Pinostrobin |
75291-74-6 | 50mg |
$ 181.00 | 2023-09-06 |
(±)-Pinostrobin 関連文献
-
Christine A. Williams,Renée J. Grayer Nat. Prod. Rep. 2004 21 539
-
Lowrence Rene Christena,Shankar Subramaniam,Mohan Vidhyalakshmi,Vijayalakshmi Mahadevan,Aravind Sivasubramanian,Saisubramanian Nagarajan RSC Adv. 2015 5 61881
-
Atul Manvar,Anamik Shah Org. Biomol. Chem. 2014 12 8112
-
Maria M. Kasprzak,Andrea Erxleben,Justyn Ochocki RSC Adv. 2015 5 45853
-
Alka Jadaun,Sapna Sharma,Radha Verma,Aparna Dixit RSC Adv. 2019 9 12097
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
